B1575229 5,6-dihydroxyindole-2-carboxylic acid oxidase (277-297)

5,6-dihydroxyindole-2-carboxylic acid oxidase (277-297)

Cat. No. B1575229
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydroxyindole-2-carboxylic acid oxidase

Scientific Research Applications

Role in Melanogenesis

5,6-Dihydroxyindole-2-carboxylic acid (DHICA) is crucial in melanogenesis, particularly in the biosynthesis of eumelanins, which are dark brown pigments in humans. The study of oxidative polymerization of DHICA under biomimetic conditions has provided insights into melanin structure, demonstrating the formation of various dimeric and trimeric structures under these conditions (Pezzella, Vogna, & Prota, 2002); (Panzella, Ebato, Napolitano, & Koike, 2018).

Biophysical Properties

First principles density functional calculations have been conducted on DHICA and its oxidised forms, revealing significant effects of carboxylation on molecular properties, including relative stabilities and molecular orbital gaps (Powell, 2004).

Applications in Cosmetic and Healthcare

Research into the chemical properties of DHICA has led to its application in cosmetics and healthcare, such as the development of hair dyeing systems and as an ingredient in cosmetic formulations. This is due to its unique properties like ease of oxidation and antioxidant potency (Panzella et al., 2018).

Fe(III)-Coordination Chemistry

DHICA's Fe(III)-coordination chemistry has been explored, showing that DHICA forms strong Fe(III) chelates and accelerates the oxidation of its molecular structure (Charkoudian & Franz, 2006).

Spectroscopic Characterization

The mid-infrared absorption spectrum of DHICA has been reported, providing insights into vibrational modes and the existence of intermolecular hydrogen bonds, which is significant for understanding its molecular interactions (Okuda et al., 2007).

Synthesis and Structural Studies

Studies on the synthesis of DHICA and its analogues have contributed to the development of novel GPR35 agonists with potential therapeutic applications. These studies also include the synthesis and characterization of DHICA oligomers and dimers, contributing to our understanding of melanin polymers (Deng & Fang, 2012); (Panzella et al., 2007).

Biomedical and Technological Potential

The chemical and structural disorder in eumelanins, including those derived from DHICA, have been studied to explain their broadband absorbance, which has implications for biomedical and technological applications (Tran, Powell, & Meredith, 2005).

properties

sequence

ISPNSVFSQWRVVCDSLEDYD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

5,6-dihydroxyindole-2-carboxylic acid oxidase (277-297)

Origin of Product

United States

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